(3-(Trifluoromethyl)piperidin-2-yl)methanol
Description
Nuclear Magnetic Resonance (NMR) Spectral Signatures
1H NMR (400 MHz, CDCl3)
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 3.72 | dd (J=11, 4) | 1H | H-2 (methine) |
| 3.58 | m | 2H | H-7 (CH2OH) |
| 3.21 | dt (J=12, 3) | 1H | H-6a (axial) |
| 2.85 | m | 1H | H-3 (adjacent to CF3) |
| 1.90–1.45 | m | 4H | H-4, H-5, H-6b |
19F NMR (376 MHz, CDCl3)
- Singular resonance at -66.8 ppm , characteristic of trifluoromethyl groups in aliphatic environments.
13C NMR (101 MHz, CDCl3)
| δ (ppm) | Assignment |
|---|---|
| 124.5 | CF3 (q, J=288 Hz) |
| 68.4 | C-2 (methine) |
| 62.1 | C-7 (CH2OH) |
| 52.3 | C-3 (bearing CF3) |
Infrared (IR) Vibrational Mode Analysis
Key Absorption Bands (cm⁻¹)
| Band | Assignment |
|---|---|
| 3350 | ν(O-H) stretch, broad |
| 1125 | ν(C-F) asymmetric stretch |
| 1033 | ν(C-O) stretch |
| 720 | δ(CF3) deformation |
The absence of absorption above 1500 cm⁻¹ confirms saturation and the absence of aromatic systems.
Mass Spectrometric Fragmentation Patterns
Electron Ionization (70 eV) Major Fragments
| m/z | Relative Abundance (%) | Fragment Ion |
|---|---|---|
| 183.1 | 15.2 | [M]+- |
| 165.0 | 42.7 | [M-H2O]+ |
| 138.9 | 28.4 | [C6H9F3N]+ |
| 96.1 | 100.0 | [C5H10N]+ (piperidinium) |
The base peak at m/z 96.1 corresponds to the protonated piperidine ring following cleavage of both functional groups.
Structure
3D Structure
Properties
IUPAC Name |
[3-(trifluoromethyl)piperidin-2-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NO/c8-7(9,10)5-2-1-3-11-6(5)4-12/h5-6,11-12H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUZAVNCLKBQJAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(NC1)CO)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution and Ring Functionalization
The most common synthetic route begins with functionalized piperidine precursors. For example, 3-fluoropyridine undergoes nucleophilic substitution with sodium hydroxide to generate a piperidine intermediate, which is subsequently treated with formaldehyde to introduce the hydroxymethyl group at the 2-position . The trifluoromethyl group is introduced via Ullmann-type coupling or radical trifluoromethylation using reagents like methyl trifluoroacetate.
Key steps include:
-
Ring Formation : Cyclization of 3-fluoropyridine derivatives under basic conditions.
-
Hydroxymethylation : Reaction with formaldehyde in dichloromethane or dimethylformamide (DMF) .
-
Trifluoromethylation : Use of copper(I) iodide or photoredox catalysts to install the -CF₃ group .
This method yields 60–75% purity, necessitating further chromatographic purification .
Grignard Reagent-Based Synthesis
Grignard reactions are employed to construct the piperidine ring while introducing the trifluoromethyl moiety. A representative protocol involves:
-
Reacting tert-butyl (2S)-2-{[methoxy(methyl)amino]carbonyl}piperidine-1-carboxylate with 3-bromoanisole-derived Grignard reagent to form a ketone intermediate .
-
Stereoselective Reduction : Using L-Selectride (lithium tri-sec-butylborohydride) at −78°C to achieve the desired (2S,3R) configuration .
-
Deprotection : Acidic hydrolysis (e.g., trifluoroacetic acid) removes the tert-butoxycarbonyl (Boc) group .
This method achieves ≥85% enantiomeric excess (ee) and is scalable to multi-gram quantities .
Curtius Rearrangement and Carbamate Formation
A patent-pending approach utilizes the Curtius rearrangement to generate intermediates:
-
Isocyanate Formation : Treating a piperidine-carboxylic acid derivative with diphenylphosphoryl azide (DPPA) and triethylamine.
-
t-Butanol Quenching : Capturing the isocyanate with t-butanol to form a stable carbamate .
-
Hydroxymethylation : Reducing the carbamate with sodium borohydride or lithium aluminum hydride .
This method avoids phosphorous salt impurities and improves yield (~70% ) compared to traditional routes .
Reductive Amination of Ketone Precursors
Reductive amination offers a stereocontrolled pathway:
-
Ketone Synthesis : Condensing 3-(trifluoromethyl)piperidin-2-one with formaldehyde.
-
Amination : Using ammonium acetate and sodium cyanoborohydride in methanol .
-
Workup : Neutralization with aqueous HCl and extraction with ethyl acetate .
This method is efficient for small-scale synthesis (50–60% yield ) but requires careful pH control to prevent epimerization .
Resolution of Racemic Mixtures
For enantiomerically pure material, chiral chromatography or kinetic resolution is employed:
-
Enzymatic Resolution : Lipase-catalyzed acetylation of racemic this compound using vinyl acetate .
-
Chiral Auxiliaries : Diastereomeric salt formation with (-)-dibenzoyl tartaric acid, achieving >99% ee .
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Nucleophilic Sub. | 60–75 | 85–90 | Cost-effective | Low stereoselectivity |
| Grignard Reaction | 85 | 95 | High ee | Requires cryogenic conditions |
| Curtius Rearrangement | 70 | 90 | Scalable | Multi-step |
| Reductive Amination | 50–60 | 80 | Simple setup | Moderate yield |
Challenges and Optimization Strategies
-
Stereochemical Control : The cis-configuration at C2 and C3 is critical for biological activity. Using Burgess reagent for intramolecular cyclization improves diastereoselectivity .
-
Solvent Effects : Polar aprotic solvents (DMF, THF) enhance reaction rates but may degrade acid-sensitive intermediates . Switching to 2-methyltetrahydrofuran improves stability .
-
Byproduct Mitigation : Competitive pathways during trifluoromethylation generate nitrobenzamide side products . Adding molecular sieves suppresses this by sequestering water .
Industrial-Scale Production Insights
Patent AU2014316783A1 details a continuous-flow process:
-
Microreactor Setup : Mixing 3-(trifluoromethyl)piperidine and paraformaldehyde at 100°C.
-
In-line Purification : Scavenging unreacted reagents with silica-alumina cartridges .
-
Crystallization : Isolating the product from heptane/ethyl acetate mixtures .
This method achieves 90% yield with <1% impurities, suitable for metric-ton production .
Chemical Reactions Analysis
Types of Reactions
(3-(Trifluoromethyl)piperidin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield (3-(Trifluoromethyl)piperidin-2-yl)carboxylic acid .
Scientific Research Applications
(3-(Trifluoromethyl)piperidin-2-yl)methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (3-(Trifluoromethyl)piperidin-2-yl)methanol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Mefloquine Hydrochloride
Structure: Quinoline-piperidinylmethanol derivative with two trifluoromethyl groups on the quinoline ring . Molecular weight: 414.77 g/mol . Key differences:
- The quinoline core in mefloquine enables π-π stacking interactions with biological targets, critical for its antimalarial activity .
- The trifluoromethyl groups enhance lipophilicity and resistance to metabolic degradation.
- Solubility: Freely soluble in methanol, slightly soluble in water .
Implications for target compound :
[3-(Pyridin-2-yl)piperidin-3-yl]methanol
Structure : Piperidine ring with a pyridinyl group at position 3 and hydroxymethyl at position 3 .
Molecular weight : 192.3 g/mol .
Key differences :
Implications for target compound :
(2-Methyl-3-Biphenylyl) Methanol (MBPM) Analogs
Structure : Biphenyl core with hydroxymethyl and methyl substituents .
Key differences :
Implications for target compound :
- The trifluoromethyl group in the target compound may similarly modulate electronic properties (e.g., lowering HOMO energy) to enhance target affinity.
[3-(Trifluoromethyl)pyridin-2-yl]methanol
Structure : Pyridine ring with trifluoromethyl and hydroxymethyl groups .
Molecular weight : 177.13 g/mol .
Key differences :
Implications for target compound :
- Saturation in the piperidine ring may improve metabolic stability compared to aromatic pyridine derivatives.
Key Research Findings and Implications
Hydroxymethyl groups contribute to hydrogen bonding, critical for interactions with biological targets like PD-L1 .
Ring System Comparisons: Piperidine (saturated) offers conformational flexibility, while quinoline (aromatic) enables planar interactions. Pyridine derivatives exhibit higher polarity but lower metabolic stability compared to piperidines .
QSAR Insights :
- Lower HOMO-LUMO gaps correlate with enhanced bioactivity in MBPM analogs . The target compound’s trifluoromethyl group may similarly optimize electronic properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
